Hydroxy chlorambucil
CAS No.: 27171-89-7
Cat. No.: VC21337790
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 27171-89-7 |
---|---|
Molecular Formula | C14H20ClNO3 |
Molecular Weight | 285.76 g/mol |
IUPAC Name | 4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid |
Standard InChI | InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) |
Standard InChI Key | SFCORMODVLBZLW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl |
Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl |
Chemical Structure and Properties
Hydroxy chlorambucil possesses distinct chemical characteristics that differentiate it from its parent compound. Table 1 presents the fundamental chemical properties of hydroxy chlorambucil.
Table 1: Chemical Properties of Hydroxy Chlorambucil
Property | Value |
---|---|
Common Name | Hydroxy Chlorambucil |
Systematic Name | 4-(4-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)PHENYL)BUTANOIC ACID |
Molecular Formula | C₁₄H₂₀ClNO₃ |
Molecular Weight | 285.767 g/mol |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
CAS Number | 27171-89-7 |
InChIKey | SFCORMODVLBZLW-UHFFFAOYSA-N |
The molecular structure of hydroxy chlorambucil features a phenyl ring with a butanoic acid side chain, similar to chlorambucil, but differs in having one chloroethyl group replaced by a hydroxyethyl group attached to the nitrogen atom . This structural variation is significant because it changes the compound's potential reactivity profile, especially in relation to its alkylating properties.
The SMILES notation for hydroxy chlorambucil is OCCN(CCCl)C1=CC=C(CCCC(O)=O)C=C1, which codifies its chemical structure in a linear string format . The presence of the hydroxyl group (-OH) in place of one chlorine atom represents the key structural difference from chlorambucil, potentially affecting its chemical reactivity and biological interactions.
Comparative Analysis with Chlorambucil
Understanding hydroxy chlorambucil requires a comparative analysis with its parent compound. Table 2 presents a comparison of key properties between hydroxy chlorambucil and chlorambucil.
Table 2: Comparative Analysis of Hydroxy Chlorambucil and Chlorambucil
Property | Hydroxy Chlorambucil | Chlorambucil |
---|---|---|
Molecular Formula | C₁₄H₂₀ClNO₃ | C₁₄H₁₉Cl₂NO₂ |
Molecular Weight | 285.767 g/mol | 304.21 g/mol |
Functional Groups | One chloroethyl, one hydroxyethyl | Two chloroethyl groups |
Alkylating Potential | Likely reduced | High (bifunctional) |
Metabolism | Metabolite of chlorambucil | Extensively metabolized in liver |
Half-life | Not established | 1.5 hours |
Clinical Use | Research compound | Established chemotherapeutic agent |
The structural difference between these compounds results in distinct chemical and potentially biological properties. The replacement of one chloroethyl group with a hydroxyethyl group in hydroxy chlorambucil represents a significant modification that would be expected to reduce its reactivity as an alkylating agent . This alteration may contribute to different pharmacokinetic, pharmacodynamic, and toxicological profiles between the two compounds.
Research Applications and Future Directions
Research involving hydroxy chlorambucil spans several potential applications and future directions:
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Metabolic Studies: Investigating hydroxy chlorambucil as a metabolic marker to better understand chlorambucil's in vivo processing and elimination pathways.
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Structure-Activity Relationship (SAR) Studies: Exploring how the hydroxylation of chlorambucil affects its biological activity could provide insights for the development of novel alkylating agents with improved therapeutic indices.
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Prodrug Development: The concept of prodrug development has been applied to chlorambucil in various studies . Understanding hydroxy chlorambucil could inform the design of prodrugs with optimized pharmacokinetic properties.
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Hybrid Molecule Development: Recent research has explored chlorambucil-based hybrid molecules to overcome limitations such as poor specificity, selectivity, and toxicity . Knowledge of hydroxy chlorambucil's properties could contribute to this developing field.
Chlorambucil-based hybrid compounds have shown promise in addressing some of the limitations of conventional chemotherapeutics . For example, honokiol-chlorambucil co-prodrugs have demonstrated enhanced antiproliferative effects against leukemic cell lines with reduced toxicity to normal cells . Similarly, chlorambucil-platinum(IV) prodrugs have exhibited exceptional potency against various cancer cell lines .
Future research may explore whether hydroxy chlorambucil itself, or derivatives based on its structure, could serve as components in such hybrid molecules or prodrug systems.
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